molecular formula C21H12N2O6 B11114054 2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11114054
M. Wt: 388.3 g/mol
InChI Key: DKCYVCFUFZBAOZ-UHFFFAOYSA-N
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Description

2-(3-HYDROXYPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-HYDROXYPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Hydroxyl Group: This step might involve a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Nitrobenzoyl Group: This can be done through a nitration reaction followed by a coupling reaction with the isoindole core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Various substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or sulfonic acids.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyl and nitro groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the nitrobenzoyl group.

    5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the hydroxyl group.

Uniqueness

The presence of both hydroxyl and nitrobenzoyl groups in 2-(3-HYDROXYPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.

Properties

Molecular Formula

C21H12N2O6

Molecular Weight

388.3 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C21H12N2O6/c24-16-6-2-4-14(11-16)22-20(26)17-8-7-13(10-18(17)21(22)27)19(25)12-3-1-5-15(9-12)23(28)29/h1-11,24H

InChI Key

DKCYVCFUFZBAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)O

Origin of Product

United States

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